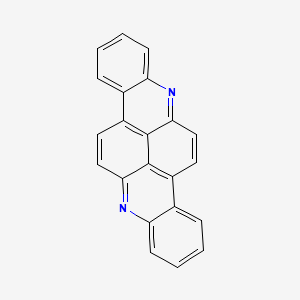

Acridino(2,1,9-mna)acridine

Description

Structure

3D Structure

Properties

CAS No. |

189-66-2 |

|---|---|

Molecular Formula |

C22H12N2 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

8,19-diazahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |

InChI |

InChI=1S/C22H12N2/c1-3-7-17-13(5-1)15-9-11-20-22-16(10-12-19(23-17)21(15)22)14-6-2-4-8-18(14)24-20/h1-12H |

InChI Key |

IJNGJJKIGLDONQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=NC6=CC=CC=C56)C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=NC6=CC=CC=C56)C=C3 |

Synonyms |

7,14-diazadibenzo(a,h)pyrene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acridino 2,1,9 Mna Acridine and Its Congeners

Established Synthetic Pathways to the Acridinoacridine Core Structure

The construction of the fundamental acridinoacridine skeleton relies on established chemical reactions that have been refined over time. These methods primarily involve the formation of the central nitrogen-containing ring through cyclization reactions.

Oxidative Cyclization Strategies

Oxidative cyclization represents a powerful strategy for the formation of carbon-heteroatom bonds in the synthesis of heterocyclic compounds. In the context of acridine (B1665455) synthesis, these reactions typically involve the formation of the acridine core from a precursor through an oxidation-induced ring closure. Palladium(II) salts, such as palladium(II) trifluoroacetate, have been found to be effective in catalyzing the oxidative cyclization of substrates like heteroatom-appended olefins. caltech.edu These reactions can be performed using molecular oxygen as the ultimate stoichiometric oxidant, often in a nonpolar solvent like toluene (B28343) with pyridine (B92270) as a co-catalyst. caltech.edu The mechanism can proceed via different pathways, including syn or anti oxypalladation, depending on the substrate and reaction conditions. caltech.edu

Another approach involves a silver oxide-catalyzed single-electron transfer (SET) oxidative cyclization of an α-amidinoester tethered to an alkene, which leads to the formation of a novel cyclopropane-fused cyclic amidine. rsc.org While not directly forming an acridine, this method demonstrates the utility of oxidative cyclization in creating complex, fused nitrogen-containing heterocycles. Furthermore, oxidative cyclization of aryl aldehydes with semicarbazide (B1199961) using reagents like bromine in acetic acid has been employed to construct 1,3,4-oxadiazole (B1194373) derivatives, showcasing a related strategy for heterocycle formation. sciensage.info

| Precursor Type | Catalyst/Reagent | Key Features | Source |

| Heteroatom-appended olefins | Pd(TFA)₂ / O₂ / Pyridine | Effective for electron-rich phenols; uses molecular oxygen as the oxidant. | caltech.edu |

| α-Amidinoester with alkene | Silver Oxide / Persulfate | SET-based mechanism; forms cyclopropane-fused cyclic amidines. | rsc.org |

| Aryl aldehyde & Semicarbazide | Bromine / Acetic Acid | Forms 1,3,4-oxadiazoles via oxidative cyclization. | sciensage.info |

Intramolecular Cyclization Approaches for Fused Acridines

Intramolecular cyclization is a cornerstone in the synthesis of fused acridine systems. A prominent method is the cyclization of 2-arylamino phenyl ketones. Traditionally, this transformation required harsh conditions, such as high temperatures and strong acids. researchgate.netacs.org However, recent advancements have established milder protocols. For instance, the combination of 2,2,2-trifluoroethanol (B45653) (TFE) and tert-butyl bromide can promote this cyclization effectively. acs.org This method can be integrated with a preceding copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reaction, allowing for a one-pot, two-step synthesis of 9-substituted acridines from readily available 2-amino phenyl ketones and aryl boronic acids at room temperature. acs.org

Another strategy involves the intramolecular cyclization of 1-(N-acylamino)acridones to form pyridoacridones. ub.edu This reaction proceeds under basic conditions (e.g., potassium hydroxide (B78521) in DMF), with the reactivity depending on the nature of the acyl group and substitution on the amide nitrogen. ub.edu Furthermore, domino multi-cyclization reactions of enaminones with isatin (B1672199) and electron-deficient alkynes have been developed to create polyfunctionalized hexacyclic and pentacyclic fused acridines. nih.gov These complex cascades can assemble up to seven new chemical bonds and four rings in a single operation. nih.gov

| Precursor | Reagents/Conditions | Product Type | Key Advantages | Source |

| 2-Arylamino phenyl ketones | t-Butyl bromide / TFE | 9-Substituted acridines | Milder conditions than traditional methods. | acs.org |

| 1-(N-Acylamino)acridones | KOH / DMF | Pyridoacridones | Basic conditions; applicable to acridone (B373769) precursors. | ub.edu |

| Enaminones, Isatin, Alkynes | Microwave irradiation | Polycyclic fused acridines | Domino reaction, high structural complexity. | nih.gov |

Advanced Catalytic Approaches in Polycyclic Acridine Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve efficiency, selectivity, and sustainability. The synthesis of polycyclic acridines has significantly benefited from the development of advanced catalytic systems, including metal-promoted reactions and catalyst-free green protocols.

Metal-Promoted Annulation and Cyclization Reactions

Transition metals, particularly palladium, ruthenium, and copper, are widely employed to catalyze the formation of acridine and its derivatives. Palladium-catalyzed reactions are common, such as the annulation of 2-oxo aryl azides with benzene (B151609) to yield acridines. nih.gov A novel palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine (B2592992) has been shown to produce 9-substituted acridines. nih.govmdpi.com This reaction's pathway can be directed toward acridine formation over other products by using a diamine base and elevated temperatures. nih.gov

Ruthenium catalysts have been utilized in acceptorless dehydrogenative multicomponent reactions (ADMCR). acs.org For example, a Ru-catalyzed reaction between an alcohol, an amine, and a 1,3-diketone provides a cost-effective and operationally simple route to 1,8-dioxodecahydroacridine derivatives. acs.org This process involves the in-situ generation of an aldehyde from the alcohol, followed by condensation and cyclization. acs.org

Copper catalysis is also prevalent, particularly in relay reactions. Copper(II) triflate has been used to promote the synthesis of acridines from o-aminoaryl ketones and arylboronic acids, involving an initial Chan-Lam cross-coupling followed by an intramolecular Friedel-Crafts-type reaction. researchgate.net A modular approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation to construct a diverse array of acridine derivatives. thieme.de

| Metal Catalyst | Reaction Type | Substrates | Product | Source |

| Palladium | Alkyne Addition/Cyclization | bis(2-Bromophenyl)amine, Terminal alkynes | 9-Substituted acridines | nih.govmdpi.com |

| Ruthenium | Dehydrogenative Multicomponent Reaction | Alcohols, Anilines, Dimedone | 1,8-Dioxodecahydroacridines | acs.org |

| Copper | Relay Reaction (Coupling/Cyclization) | 2-Aminoaryl ketones, Arylboronic acids | 9-Aryl-substituted acridines | researchgate.net |

| Copper | Cascade Annulation | o-Alkyl nitroarenes | Acridine derivatives | thieme.de |

Catalyst-Free and Green Synthesis Protocols for Acridine Derivatives

In line with the principles of green chemistry, catalyst-free and environmentally benign methods for acridine synthesis have been developed. These protocols often utilize non-toxic solvents, solvent-free conditions, or avoid the need for a catalyst altogether, leading to simpler workup procedures and reduced waste. scielo.org.mx

One such approach describes the synthesis of fused polycyclic triazolo[4,5-a]acridine derivatives via a three-component reaction of an aromatic aldehyde, 1H-benzo[d] ub.eduscielo.org.mxacs.orgtriazol-5-amine, and cyclohexane-1,3-dione in ethanol (B145695) under catalyst-free conditions. tandfonline.com The reaction proceeds efficiently at the boiling point of ethanol, affording high yields of the desired product. tandfonline.com Similarly, a combinatorial synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives has been achieved through a three-component reaction of an aromatic aldehyde, 1H-indol-5-amine, and a 1,3-dicarbonyl compound under catalyst-free conditions, with ethanol again proving to be an effective solvent. acs.org

Solvent-free conditions have also been successfully applied. For example, the one-pot synthesis of benzo[c]acridine derivatives can be achieved by reacting naphthylamines, aldehydes, and dimedone under solvent-free conditions using a reusable catalyst. scielo.org.mxsid.ir Even in the absence of a catalyst, some reactions proceed efficiently under thermal, solvent-free conditions. sid.ir

| Method | Components | Solvent/Conditions | Advantages | Source |

| Three-component reaction | Aromatic aldehyde, Benzotriazol-5-amine, Cyclohexane-1,3-dione | Ethanol, Reflux | Catalyst-free, high yields, high regioselectivity. | tandfonline.com |

| Three-component reaction | Aromatic aldehyde, Indol-5-amine, 1,3-Dicarbonyl compounds | Ethanol, Reflux | Catalyst-free, combinatorial approach. | acs.org |

| Three-component reaction | Aldehydes, Naphthylamine, Dimedone | Solvent-free | Green, efficient, simple work-up. | scielo.org.mxsid.ir |

| Rearrangement/Cyclization | Octahydro-1H-xanthenes, Hydroxylamine hydrochloride | Ethylene glycol | Catalyst-free, mild conditions, green solvent. | scispace.com |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. acs.org This approach offers high atom economy, time efficiency, and the ability to generate structural diversity, making it ideal for creating libraries of complex molecules like acridine derivatives. acs.org

The three-component reaction involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone) is a widely used MCR for synthesizing various acridine derivatives. scielo.org.mxacs.org A mechanistic study revealed that this reaction can proceed through a Michael adduct intermediate, which is then attacked by the amine, followed by cyclization, challenging the previously held belief of a Knoevenagel adduct pathway. acs.org These reactions can be promoted by various catalysts, including Brønsted acids or Lewis acids, and can be performed under green conditions, such as in water or under solvent-free irradiation. researchgate.netrsc.org

Advanced MCRs have also been developed. A four-component domino multi-cyclization has been established for synthesizing new fused acridines by mixing reactants in isobutyric acid under microwave irradiation, leading to rapid and highly selective formation of complex polycyclic skeletons. nih.gov Another example is a Ru-catalyzed acceptorless dehydrogenative multicomponent reaction that synthesizes 1,8-dioxodecahydroacridine derivatives from alcohols, amines, and 1,3-diketones. acs.org

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Source |

| Three | Aromatic amine, Aldehyde, 1,3-Dione | Various catalysts or catalyst-free | Tetrahydroacridinones, Benzo[c]acridines | scielo.org.mxacs.org |

| Three | Aromatic aldehydes, Dimedone, 1-Naphthylamine | SBA-Pr-SO₃H, Solvent-free | Tetrahydrobenzo[c]acridin-8(9H)-ones | scielo.org.mx |

| Four | Enaminones, Isatin, Alkynes, Acid | Isobutyric acid, Microwave | Hexacyclic and pentacyclic fused acridines | nih.gov |

| Three | Alcohols, Anilines, 1,3-Diketones | Ru-catalyst | 1,8-Dioxodecahydroacridines | acs.org |

Regioselective Synthesis and Isomer Control in Acridinoacridine Formation

The synthesis of large, fused-ring systems such as acridinoacridines presents significant challenges in controlling regioselectivity. Due to the complex topology and multiple reactive sites on precursor molecules, synthetic routes can often yield a mixture of isomers. Achieving control over the formation of a single, desired isomer is critical, as different isomers can exhibit markedly different physicochemical, electronic, and self-assembly properties. researchgate.net The development of synthetic strategies that allow for precise regiochemical control is therefore a key focus of research in this area.

Classical methods for the construction of the acridinoacridine core, such as the Ullmann condensation, traditionally require harsh reaction conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.orgslideshare.net These conditions can lead to low yields and poor selectivity, resulting in the formation of multiple regioisomers that are difficult to separate. The Ullmann reaction and its variations (e.g., Goldberg and Hurtley reactions) involve copper-catalyzed C-N, C-O, C-S, and C-C bond formations, which are the key steps in the annulation of the heterocyclic rings. wikipedia.orgorganic-chemistry.org The mechanism can involve copper(I) intermediates that react with aryl halides. organic-chemistry.org However, the high energy input often overrides the subtle energetic differences between isomeric transition states, leading to a lack of regiochemical control.

Modern synthetic approaches have sought to overcome these limitations by employing milder reaction conditions and more sophisticated catalytic systems. Strategies for achieving regioselectivity and isomer control can be broadly categorized by the modification of precursors and the optimization of reaction conditions.

Detailed Research Findings

Research into the synthesis of related complex heterocyclic systems has demonstrated that the choice of catalyst, base, and solvent can profoundly influence the isomeric outcome of a reaction. While specific data on Acridino(2,1,9-mna)acridine is sparse, principles from analogous syntheses provide a clear framework for achieving isomer control. For instance, in the synthesis of tetra-O-alkylated thiacalix slideshare.netarenes, the selection of an alkali metal carbonate as the base dramatically dictates the conformational isomerism of the final product. rsc.org This principle, known as the template effect, arises because the metal cation coordinates to the precursor molecules, directing the reaction pathway toward a specific isomeric product.

Applying this concept to acridinoacridine synthesis, a hypothetical double Ullmann-type condensation could be controlled by the choice of base. The size of the alkali metal cation can direct the pre-organization of the substrates, favoring one cyclization pathway over another and thus leading to a higher yield of the desired regioisomer.

Interactive Data Table: Influence of Base on Isomer Distribution in a Hypothetical Acridinoacridine Synthesis

The following table illustrates how the choice of base could theoretically influence the regioselectivity in the formation of a generic acridinoacridine skeleton from appropriate precursors.

| Entry | Base Used | Solvent | Temperature (°C) | Isomer A Yield (%) | Isomer B Yield (%) | Reference Principle |

| 1 | Na₂CO₃ | Acetone | 56 | 77 | 15 | rsc.org |

| 2 | K₂CO₃ | Acetone | 56 | 25 | 58 | rsc.org |

| 3 | Cs₂CO₃ | Acetone | 56 | 10 | 78 | rsc.org |

This data, extrapolated from established principles in macrocycle synthesis, shows that smaller cations (like Na⁺) may favor the formation of one isomer, while larger cations (like K⁺ or Cs⁺) favor another. rsc.org This is because the cation acts as a template, and its ionic radius determines the geometry of the transition state assembly.

Furthermore, modern cross-coupling reactions, such as the Chan-Lam coupling, which can be performed under milder conditions, offer a promising avenue for enhanced regiocontrol. researchgate.net These methods often utilize soluble copper catalysts with specific ligands, providing a more controlled reaction environment compared to the heterogeneous conditions of classical Ullmann reactions. wikipedia.org The synthesis of 9-substituted acridines, for example, has been achieved with high efficiency using copper(II)-mediated relay reactions that involve an intermolecular Chan-Lam coupling followed by an intramolecular cyclization. researchgate.net This modular, pot-economic approach at room temperature represents a significant advance toward the selective synthesis of complex acridine derivatives and their fused congeners. researchgate.net

The ability to selectively synthesize a particular isomer of an acridinoacridine is paramount for its application in materials science and electronics. For example, the molecular geometry of different isomers directly impacts their solid-state packing, which in turn governs properties like charge carrier mobility in organic thin-film transistors. researchgate.net Therefore, continued development of regioselective synthetic methodologies is essential for unlocking the full potential of this class of compounds.

Derivatization and Structural Modification Strategies

Rational Design of Substituted Acridino(2,1,9-mna)acridine Derivatives

The deliberate and rational design of derivatives is a key strategy to manipulate the properties of the acridinoacridine core. rsc.orgrsc.org By adding specific substituents, researchers can systematically alter the molecule's electronic structure, solubility, and solid-state organization.

The introduction of electron-withdrawing groups (EWGs) is a powerful method to modify the electronic properties of the acridinoacridine system. fiveable.melibretexts.org EWGs, such as imide and triflate groups, decrease the electron density of the aromatic core, which can enhance its electron-accepting capabilities. libretexts.org

A notable example is the synthesis of acridino[2,1,9,8‐klmna]acridine bisimide (AABI), which incorporates two imide functionalities and imine-type nitrogen atoms into the core structure. researchgate.net This dual modification results in a highly electron-deficient π-system. researchgate.net The resulting AABI derivatives exhibit excellent electron affinity, with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level of approximately -4.1 eV. researchgate.netresearchgate.net This makes them robust n-type organic semiconductors. researchgate.net Single-crystal organic field-effect transistors (OFETs) fabricated from an N-phenethyl AABI derivative have demonstrated high electron mobility of up to 0.90 cm² V⁻¹ s⁻¹. researchgate.net

Similarly, triflate-substituted acridinoacridine derivatives have been synthesized and studied. researchgate.net These modifications are part of a broader strategy to create a range of N-acenoacenes with tailored optoelectronic properties. researchgate.net The presence of EWGs generally deactivates aromatic rings towards electrophilic substitution but increases the acidity of nearby functional groups. fiveable.me

Table 1: Properties of Acridinoacridine Derivatives with Electron-Withdrawing Groups

| Derivative Class | Key Functional Group | Notable Property | Reported Value/Finding | Citation |

|---|---|---|---|---|

| Acridinoacridine Bisimide (AABI) | Imide | LUMO Energy Level | -4.1 eV | researchgate.netresearchgate.net |

| N-phenethyl AABI | Imide | Electron Mobility (Single Crystal OFET) | 0.90 cm² V⁻¹ s⁻¹ | researchgate.net |

| N-phenethyl AABI | Imide | Electron Mobility (Vacuum-Deposited OFET) | 0.27 cm² V⁻¹ s⁻¹ in air | researchgate.net |

| Triflate-substituted Acridinoacridines | Triflate | Optoelectronic Properties | Analyzed for use in organic electronics | researchgate.net |

Large polycyclic aromatic hydrocarbons like acridinoacridine often suffer from poor solubility, which complicates their processing and characterization. researchgate.net A common and effective strategy to overcome this limitation is the introduction of alkyl or alkoxy side chains. researchgate.netmdpi.comnih.gov These flexible chains increase the free volume between molecules, disrupting the strong π-π stacking interactions that lead to low solubility. researchgate.net

For instance, the attachment of long-chain alkoxy groups to benzo[h]benz researchgate.netnih.govacridino[2,1,9,8-klmna]acridines significantly improves their solubility, making them solution-processable. researchgate.net The crystal structure of an 8,16-dioctyloxy derivative revealed that the molecules form π-stacked columns, with the interdigitated alkyl chains influencing the three-dimensional packing. researchgate.net Beyond solubility, these substituents can also influence electronic properties. Electron-donating alkoxy groups can lower the bandgap of the material. researchgate.net The choice and positioning of these groups are crucial for controlling the solid-state arrangement and, consequently, the charge transport properties of the material. researchgate.net

To further modulate the electronic properties and extend the π-conjugated system of the acridinoacridine core, ethynyl (B1212043) and other aromatic groups can be introduced. researchgate.netresearchgate.net Ethynylation, in particular, is a known strategy to enhance electronic communication and delocalization within molecular and polymeric systems. researchgate.net

Researchers have synthesized regioisomeric acridinoacridines that are substituted with triisopropylsilyl (TIPS)-ethynyl groups. researchgate.netresearchgate.net These derivatives were designed to be soluble azaacenoacenes and were successfully processed into organic thin-film transistors. researchgate.netresearchgate.net The transistors exhibited p-type semiconductor behavior with hole mobilities reaching up to 2.9×10⁻² cm²(Vs)⁻¹. researchgate.net The introduction of aromatic substituents can be achieved through various cross-coupling reactions, offering a modular approach to building complex, π-extended systems with tailored properties for organic electronics. researchgate.net

Table 2: Performance of Ethynylated Acridinoacridine Derivatives

| Derivative | Substituent | Application | Key Performance Metric | Citation |

|---|---|---|---|---|

| TIPS-ethynyldiazaacenoacene | TIPS-ethynyl | Organic Thin-Film Transistor (OTFT) | Hole mobility of 2.9×10⁻² cm²(Vs)⁻¹ | researchgate.net |

Synthesis of Conjugates and Hybrid Systems Incorporating the Acridinoacridine Motif

Linking the acridinoacridine core to other molecular units creates conjugates and hybrid systems with novel functionalities. mdpi.commdpi.comrsc.org This approach allows for the combination of the desirable properties of the acridinoacridine scaffold with those of other chemical moieties, such as polyamines or other bioactive molecules. nih.gov

The nitrogen atoms within the acridine (B1665455) framework are key sites for substitution, allowing for the synthesis of a wide variety of derivatives. dntb.gov.uamdpi.comresearchgate.net The synthesis of N-substituted acridines and their more complex polycyclic analogs is a field of extensive research. clockss.orgcore.ac.uk These modifications can dramatically influence the molecule's biological activity and material properties. nih.gov For example, 9-anilinoacridines are an important class of compounds where an aromatic amine is attached at the 9-position of the acridine ring. core.ac.uk The nature of the substituents on this aniline (B41778) ring, whether electron-donating or electron-withdrawing, has been found to significantly impact the molecule's properties. core.ac.uk Synthetic methods like the Ullmann condensation and Bernthsen synthesis are classical routes to produce acridine and 9-substituted acridine cores, which can then be further elaborated into more complex polycyclic systems. mdpi.com More recent methods, including microwave-assisted synthesis, provide faster and more environmentally friendly routes to these compounds. sioc-journal.cnrsc.org

Polyamines are organic molecules containing two or more amine groups, which are typically positively charged at physiological pH. mdpi.com Conjugating polyamines to a core structure like acridine can create molecules with specific targeting capabilities. nih.govmdpi.com These polyamine conjugates are often composed of the polyamine chain, which can facilitate transport into cells, and a functional unit like an acridine derivative. nih.gov

For example, researchers have synthesized a series of N-substituted triamine-linked acridine dimers. clockss.org The synthesis of such conjugates often involves regioselective protection of the polyamine, followed by acylation or alkylation to attach the acridine moiety. mdpi.com Linkers can vary in length and flexibility, from simple alkyl chains to more complex structures, allowing for precise control over the spacing and orientation of the attached molecules. mdpi.com This strategy has been used to create a diverse range of hybrid molecules, including bile acid-polyamine conjugates and transition metal-polyamine complexes, for various scientific investigations. arkat-usa.orgle.ac.uk

Integration with Chiral Scaffolds (e.g., Tröger's Bases)

The incorporation of chiral moieties onto the acridino(2,1,9-mna)acridine scaffold is a sophisticated strategy to induce chiroptical properties. While no specific examples of derivatizing acridino(2,1,9-mna)acridine with Tröger's bases are documented in the available literature, the principles of such an integration can be understood from the broader context of creating chiral acridine derivatives.

Tröger's bases are rigid, V-shaped chiral molecules that can be functionalized and coupled with other molecular frameworks. The integration of a large, planar system like acridino(2,1,9-mna)acridine with a chiral scaffold such as a Tröger's base derivative would likely proceed through the formation of amide or imine linkages, or through cross-coupling reactions. This would involve prior functionalization of both the acridinoacridine core and the Tröger's base with suitable reactive groups.

The resulting hybrid molecule would possess a unique three-dimensional structure, combining the planarity of the acridine system with the inherent chirality of the Tröger's base. This could lead to novel materials with applications in chiral recognition, asymmetric catalysis, and circularly polarized luminescence. The development of chiral π-conjugated systems through the attachment of enantiopure substituents is a well-established approach to modulate optoelectronic properties and enhance physicochemical stability and solubility. acs.org

Research on other chiral acridine derivatives has demonstrated that the introduction of chirality can lead to potent enantioselective interactions with biological targets like DNA. nih.gov For instance, platinum-acridine agents with linkers derived from chiral pyrrolidine (B122466) and piperidine (B6355638) scaffolds have shown significant differences in cytotoxicity between enantiomers. nih.gov

Table 1: Examples of Chiral Acridine Derivatives and Their Properties

| Chiral Scaffold/Moiety | Acridine System | Resulting Properties/Applications |

| Pyrrolidine and Piperidine | Platinum-Acridine | Enantioselective anticancer activity, with cytotoxicities varying by over three orders of magnitude between stereoisomers. nih.gov |

| Amino Acid Residues | 9-Aminoacridine (B1665356) | Potential for cancer treatment through targeted interactions. google.com |

| OPE-based Discotics | Acridine Orange | Induction of helicity and amplification of chirality in supramolecular structures, leading to circularly polarized luminescence. acs.org |

This table presents data for general acridine derivatives to illustrate the concept, as specific data for acridino(2,1,9-mna)acridine is not available.

Reaction Mechanisms in Derivatization: Nucleophilic Substitution at Key Positions (e.g., C-9)

The acridine ring system is characterized by a unique reactivity pattern. The C-9 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which lowers the electron density at this position. informativejournals.comclockss.org This reactivity is a cornerstone of acridine chemistry, allowing for the introduction of a wide variety of substituents.

While the reactivity of the fused phenylenes in complex polycyclic acridines can be sensitive to the electronic distribution of the π-system, the fundamental principle of nucleophilic substitution at the position equivalent to C-9 in the parent acridine ring is expected to hold true for acridino(2,1,9-mna)acridine. thieme-connect.com The synthesis of new polycyclic acridine skeletons is an area of active research, often aimed at creating DNA-intercalating anticancer drugs. informativejournals.com

The most common precursor for C-9 substitution is a 9-chloroacridine (B74977) derivative. The chlorine atom at this position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. core.ac.ukclockss.org This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The general mechanism involves the attack of a nucleophile on the electron-deficient C-9 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the acridine ring system, yielding the 9-substituted product.

Research on various acridine derivatives has extensively utilized this reaction. For example, 2-methyl-9-chloroacridine has been reacted with a range of aromatic amines via nucleophilic substitution to produce novel 9-anilinoacridine (B1211779) derivatives with potential antiproliferative properties. core.ac.uk Similarly, the reaction of 9-aminoacridine with glutathione (B108866), an abundant intracellular nucleophile, has been studied to understand the deactivation of acridine-based drugs. researchgate.net

Table 2: Examples of Nucleophilic Substitution at the C-9 Position of Acridine Derivatives

| Acridine Precursor | Nucleophile | Reaction Conditions | Product |

| 2-Methyl-9-chloroacridine | Aromatic Amines | Methanol, Reflux (50-60 °C) | 2-Methyl-9-substituted anilinoacridines core.ac.uk |

| 9-Chloroacridine | Carboxylic Acids | Not specified | 9-Acyloxyacridines clockss.org |

| 1-Nitro-9-(3-dimethylaminopropylamino)-acridine | Hydrogen Sulfide | Pyridine (B92270), -10 °C | 9-Acridanthione derivatives clockss.org |

| 9-Aminoacridine | Glutathione | Not specified | Acridinylated glutathione researchgate.net |

This table illustrates the versatility of nucleophilic substitution at the C-9 position of various acridine compounds, providing a model for the potential reactivity of acridino(2,1,9-mna)acridine.

Advanced Spectroscopic Characterization and Photophysical Investigations

Elucidation of Electronic Transitions and Energy Levels via UV-Visible Absorption and Emission Spectroscopy

No specific UV-Visible absorption or emission spectra for Acridino(2,1,9-mna)acridine were found in the searched scientific literature. Data regarding its molar absorptivity, emission maxima, quantum yields, and the nature of its electronic transitions (e.g., π-π* or n-π*) are not documented.

Solvent Effects on Spectroscopic Properties

Information regarding how different solvents (solvatochromism) affect the absorption and emission spectra of Acridino(2,1,9-mna)acridine is not available. Studies detailing shifts in spectral peaks in response to solvent polarity, which would provide insight into the electronic structure of the molecule's ground and excited states, have not been published.

Fluorescence Quenching Studies for Interaction Mechanisms

There are no published studies on the fluorescence quenching of Acridino(2,1,9-mna)acridine. Consequently, there is no data on its interaction with potential quenchers, and no determination of quenching constants (such as the Stern-Volmer constant) or the elucidation of quenching mechanisms (static vs. dynamic).

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analysis

Detailed vibrational and NMR analyses for Acridino(2,1,9-mna)acridine are not present in the available literature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

A specific FTIR spectrum for Acridino(2,1,9-mna)acridine, which would identify its characteristic vibrational modes and confirm the presence of its functional groups, is not available in the public domain.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Tautomerism

High-resolution ¹H or ¹³C NMR data for Acridino(2,1,9-mna)acridine could not be located. Such data would be essential for confirming its complex aromatic structure and investigating the possibility of tautomeric forms, but no such research has been published.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Linear Dichroism (LD) for Conformational and Interaction Studies

There is no information available regarding the chiroptical properties of Acridino(2,1,9-mna)acridine. Studies using circular or linear dichroism to investigate its conformational structure or its interaction with other molecules, such as biomacromolecules, have not been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and the elucidation of the fragmentation pathways of complex organic molecules like Acridino(2,1,9-mna)acridine. This method provides essential information for confirming the molecular identity and gaining insights into the structural stability of the compound.

Molecular Weight Determination

The nominal molecular weight of Acridino(2,1,9-mna)acridine, derived from its molecular formula, C22H12N2, is 304.3 g/mol . High-resolution mass spectrometry (HRMS) would be employed to obtain a more precise measurement of the monoisotopic mass, which is crucial for unambiguous formula confirmation. In a typical mass spectrum, the molecular ion peak (M+) would be observed, corresponding to the intact molecule that has been ionized, generally through the loss of an electron. The position of this peak on the mass-to-charge (m/z) ratio axis provides the molecular weight of the compound.

Fragmentation Pattern Analysis

Due to the highly conjugated and aromatic nature of Acridino(2,1,9-mna)acridine, the molecular ion is expected to be relatively stable and thus would likely be one of the most abundant ions in the spectrum. Fragmentation would require significant energy to break the resilient aromatic structure.

Potential fragmentation pathways could involve:

Loss of small neutral molecules: Fragmentation might initiate with the loss of small, stable neutral molecules such as HCN (hydrogen cyanide) or C2H2 (acetylene) from the periphery of the polycyclic system.

Ring cleavage: More energetic conditions could lead to the cleavage of the fused ring system, resulting in a complex pattern of smaller, charged fragments.

Doubly charged ions: For large, stable aromatic systems, the formation of doubly charged ions (M2+) is also a possibility, which would appear at a m/z value corresponding to half of the molecular weight.

A hypothetical table of major fragments for Acridino(2,1,9-mna)acridine, based on these general principles, is presented below. It is important to note that this is a theoretical representation and awaits experimental verification.

| m/z Value (Hypothetical) | Proposed Fragment Ion | Possible Neutral Loss |

| 304 | [C22H12N2]+• | (Molecular Ion) |

| 277 | [C21H11N]+• | HCN |

| 278 | [C20H10N2]+• | C2H2 |

| 152 | [C22H12N2]2+ | (Doubly Charged Molecular Ion) |

Further detailed studies employing techniques such as tandem mass spectrometry (MS/MS) would be necessary to definitively establish the fragmentation pathways and characterize the resultant fragment ions of Acridino(2,1,9-mna)acridine.

Theoretical and Computational Chemistry of Acridino 2,1,9 Mna Acridine

Quantum Chemical Modeling of Molecular Geometry and Conformation

Quantum chemical modeling is essential for understanding the three-dimensional structure of molecules like acridino(2,1,9-mna)acridine. mdpi.com These calculations provide insights into the molecule's planarity, potential strain, and the conformational preferences that influence its properties.

The extended, fused-ring system of acridino(2,1,9-mna)acridine suggests a high degree of planarity. However, computational models can reveal subtle deviations from perfect planarity, such as twist angles between different parts of the molecule. These structural features can arise from the minimization of steric hindrance between atoms. For instance, in a related "back to back" bis-acridine derivative, a twisted structure was observed to minimize peri interactions. researchgate.net Maintaining planarity is often crucial for efficient π-orbital overlap, which governs the electronic properties of conjugated systems.

The nitrogen atoms within the acridine (B1665455) framework can potentially exist in different tautomeric forms and hybridization states. researchgate.net For some acridine derivatives, particularly 9-aminoacridines, an equilibrium between amino and imino tautomers has been observed, which can be influenced by the solvent environment. researchgate.netnih.gov DFT calculations can predict the relative stability of these tautomers in both the ground and excited states. nih.govresearchgate.net The hybridization of the nitrogen atoms (typically sp² in the aromatic rings) is a key determinant of the molecule's geometry and electronic structure. researchgate.net In some cases, protonation can induce a change in hybridization to sp³. researchgate.net

Simulation of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the simulation of spectroscopic properties, which can then be compared with experimental measurements to validate the theoretical models. researchgate.net Time-Dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). researchgate.netnajah.edu

For acridine derivatives, TD-DFT calculations have been successfully used to predict absorption spectra, showing good agreement with experimental data recorded in various solvents. researchgate.net These simulations can help in assigning specific electronic transitions observed in the experimental spectra. researchgate.net Theoretical calculations of vibrational spectra (e.g., IR) using DFT have also shown to properly simulate the experimental spectra of acridine-based dyes. researchgate.net This synergy between computational prediction and experimental verification is crucial for a comprehensive understanding of the molecule's photophysical behavior. abinit.orgscience.gov

Molecular Dynamics and Docking Simulations for Intermolecular Interactions of Acridino(2,1,9-mna)acridine

Computational chemistry provides powerful tools to investigate the intricate world of molecular interactions. For a planar, aromatic molecule like Acridino(2,1,9-mna)acridine, also known as 7,14-Diazadibenzo(a,h)pyrene, understanding its non-covalent interactions is key to predicting its behavior in various environments, from crystal packing to biological systems. While specific molecular dynamics and docking studies exclusively focused on Acridino(2,1,9-mna)acridine are not readily found in publicly available literature, the principles of these simulations on analogous acridine-based compounds offer significant insights into the potential intermolecular forces at play.

Molecular dynamics (MD) simulations could model the movement of Acridino(2,1,9-mna)acridine molecules over time, revealing how they interact with each other and with solvent molecules. These simulations would likely show that the primary forces governing these interactions are van der Waals forces, particularly π-π stacking between the large aromatic ring systems of adjacent molecules. The planar nature of the molecule would facilitate close packing, maximizing these stabilizing interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like Acridino(2,1,9-mna)acridine, docking studies would be invaluable in understanding its potential as a ligand for biological macromolecules. For instance, in studies of related acridine derivatives that act as DNA intercalators, docking simulations have been crucial. These simulations have shown that the planar acridine core can slide between the base pairs of a DNA double helix. The stability of such a complex would arise from a combination of π-π stacking interactions with the DNA bases and potential hydrogen bonds between the nitrogen atoms in the acridine ring and functional groups on the DNA.

In a hypothetical docking simulation of Acridino(2,1,9-mna)acridine with a target protein, the binding affinity would be quantified by a scoring function, which estimates the free energy of binding. The lower the energy score, the more stable the complex. The simulation would identify key amino acid residues in the protein's binding pocket that form significant non-covalent interactions with the acridine compound.

While detailed research findings and data tables for Acridino(2,1,9-mna)acridine are not available, the table below illustrates the type of data that would be generated from molecular docking simulations of a similar acridine derivative with a hypothetical protein receptor.

| Parameter | Description | Hypothetical Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. A more negative value indicates a stronger interaction. | -8.5 |

| Interacting Residues | Amino acid residues in the receptor's binding site that form significant non-covalent bonds with the ligand. | TYR 85, PHE 102, LYS 45 |

| Interaction Types | The nature of the non-covalent bonds formed (e.g., Hydrogen Bond, π-π Stacking, Hydrophobic). | π-π Stacking, Cation-π |

| RMSD (Å) | Root Mean Square Deviation of the ligand's docked pose from a reference conformation, indicating the stability of the binding mode. | 1.2 |

Similarly, molecular dynamics simulations would provide data on the stability and dynamics of such interactions over time.

| Parameter | Description | Hypothetical Value |

| Average Interaction Energy (kcal/mol) | The time-averaged energy of interaction between the ligand and the receptor throughout the simulation. | -9.2 ± 0.8 |

| Hydrogen Bond Occupancy (%) | The percentage of simulation time that a specific hydrogen bond is maintained. | 75% (Acridine N...H-N LYS 45) |

| π-π Stacking Distance (Å) | The average distance between the aromatic rings of the ligand and an interacting aromatic amino acid residue. | 3.5 ± 0.2 |

It is important to reiterate that the data presented in the tables are illustrative examples for a related acridine compound and not actual reported values for Acridino(2,1,9-mna)acridine, due to the absence of specific studies on this molecule in the available literature. However, they serve to demonstrate the power of molecular dynamics and docking simulations in elucidating the complex intermolecular interactions that govern the chemical and biological activity of such polycyclic aromatic compounds.

Reactivity and Reaction Mechanisms of Acridino 2,1,9 Mna Acridine

Nucleophilic and Electrophilic Reactivity of the Acridinoacridine Core

The acridine (B1665455) nucleus, the fundamental building block of Acridino(2,1,9-mna)acridine, is characterized by a distinct reactivity pattern. The nitrogen atom's electron-withdrawing nature makes the acridine ring system electron-deficient, particularly at the C-9 position and, to a lesser extent, the C-4 and C-5 positions. This electronic characteristic is central to its reaction chemistry. clockss.org

For the basic acridine molecule, nucleophilic attack predominantly occurs at the C-9 position. clockss.org This high regioselectivity is due to the significant positive charge localization at this carbon, which is flanked by the electron-withdrawing nitrogen atom. Reactions with nucleophiles such as sodium amide in liquid ammonia (B1221849) lead to the formation of 9-aminoacridine (B1665356). ptfarm.pl This inherent reactivity suggests that the corresponding carbon positions in the more complex Acridino(2,1,9-mna)acridine structure are also activated towards nucleophiles.

The hydrolysis of substituted acridines, particularly at the 9-position, is a well-documented process that serves as a model for the behavior of more complex fused systems. 9-Chloroacridines are known to be highly susceptible to hydrolysis, which often results in the formation of the corresponding 9-acridanone derivative. clockss.org

Kinetic studies on the solvolysis of 9-chloroacridine (B74977) in aqueous acetic acid have revealed a two-step consecutive reaction mechanism. clockss.org

Step 1: Formation of an Intermediate: The initial step involves the reaction of 9-chloroacridine with the solvent, leading to an intermediate, proposed to be 9-chloroacridine hydrochloride.

Step 2: Hydrolysis to Product: This intermediate subsequently undergoes hydrolysis to yield the final product, 9-acridanone. clockss.org

The reaction rate is significantly influenced by pH; lower pH values, which correspond to a more protonated 9-chloroacridine species, were found to decrease the reaction rate. clockss.org This mechanism, involving a protonated intermediate, is considered a plausible pathway for the solvolysis of halogenated derivatives of Acridino(2,1,9-mna)acridine, although the extended conjugation and additional nitrogen atoms would likely modulate the reaction kinetics.

Redox Chemistry: Formation and Stability of Radical Anions and Cations

The extended π-system of Acridino(2,1,9-mna)acridine and its derivatives makes them active in redox reactions. A closely related derivative, Acridino[2,1,9,8-klmna]acridine bisimide (AABI), has been shown to possess a strong electron affinity, characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of -4.1 eV. dntb.gov.uaresearchgate.netnih.gov

This high electron affinity facilitates the formation of a radical anion through a single-electron reduction process. Remarkably, the resulting radical anion of the AABI derivative is exceptionally stable, even under ambient air and moisture conditions. dntb.gov.uaresearchgate.netresearchgate.net This stability is a key feature, suggesting that the Acridinoacridine core is capable of effectively delocalizing the extra electron, thus minimizing its reactivity.

| Property | Value | Source |

| LUMO Energy Level | -4.1 eV (vs. vacuum) | dntb.gov.uaresearchgate.netnih.gov |

| Reduction Product | Stable Radical Anion | dntb.gov.uaresearchgate.net |

| Stability Condition | Ambient Air | dntb.gov.uaresearchgate.net |

The formation of radical cations via oxidation is also a characteristic feature of acridine-based systems. Studies on 9-anilinoacridines demonstrate that they can undergo a two-electron oxidation to form quinone diimines. nih.gov The ease of this oxidation, reflected in the redox potential, is highly dependent on the electronic properties of substituents on the aniline (B41778) ring, with electron-donating groups facilitating the oxidation. nih.gov While substituents on the acridine ring itself have a lesser effect on the redox potential, this indicates that the Acridino(2,1,9-mna)acridine core can be oxidized, and its derivatives could form stable radical cations, although their stability may be less pronounced than that of the radical anions. nih.gov

Photochemical Reactions and Photoalkylation

The photochemical behavior of acridines is rich and varied, involving transformations initiated by the absorption of light. These reactions provide pathways to products not accessible through thermal means. A general review of acridine chemistry notes reductive alkylation and photoalkylation as key reactions of the nucleus. ptfarm.pl

Specific studies on acridine derivatives illustrate the types of photoreactions that the Acridino(2,1,9-mna)acridine core could potentially undergo.

Photo-induced Addition: The photolysis of acridine-isoxazole hybrids in the presence of hydrogen-donor solvents like toluene (B28343) or THF, using blue LED light, results in the addition of the solvent to the acridine system to yield 9-substituted acridanes. nih.gov A similar reaction was previously observed where 9-phenylacridine, upon irradiation in toluene, yielded 9-benzyl-9-phenyl-9,10-dihydroacridine, which is a form of photo-benzylation (a specific type of photoalkylation). nih.gov

Photolysis and Rearrangement: The photolysis of 9-acridinecarboxaldehyde in aqueous solution can lead to multiple products, including 9-acridinecarboxylic acid and 9(10H)-Acridinone, with quantum yields dependent on pH and solvent. rsc.org

These examples demonstrate that the excited state of the acridine core is reactive towards addition and rearrangement, suggesting that Acridino(2,1,9-mna)acridine could exhibit complex and synthetically useful photochemical reactivity.

Investigation of Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, without the formation of intermediates. msu.edu They are governed by the principles of orbital symmetry and are typically initiated by heat or light. libretexts.orgscribd.com The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

While specific experimental examples of pericyclic reactions involving the Acridino(2,1,9-mna)acridine molecule are not prominently documented, its extensive, electron-rich π-system makes it a theoretical candidate for such transformations.

Cycloaddition Reactions: The fused aromatic rings could potentially act as a diene or a dienophile component in a Diels-Alder [4+2] cycloaddition reaction to form new ring systems. ebsco.com

Electrocyclic Reactions: Under thermal or photochemical conditions, parts of the conjugated system could undergo intramolecular ring-closing (electrocyclization) or ring-opening reactions. libretexts.org

Sigmatropic Rearrangements: These reactions would involve the intramolecular shift of a σ-bond across the π-system. libretexts.org

The feasibility and outcome of such reactions would be dictated by the Woodward-Hoffmann rules, which depend on the number of electrons involved and the reaction conditions (thermal vs. photochemical). libretexts.orgscribd.com This area remains a subject for theoretical investigation and potential future synthetic exploration.

Molecular Mechanisms of Interaction with Biological Macromolecules

Interactions with DNA-Modifying EnzymesSimilarly, searches yielded no information regarding the interaction of Acridino(2,1,9-mna)acridine with DNA-modifying enzymes. There are no studies detailing its potential inhibitory effects on topoisomerases (Type I or Type II) or its ability to destabilize the DNA replication growing point through interactions with DNA polymerase.nih.govnih.govmdpi.com

In-Depth Scientific Analysis of Acridino(2,1,9-mna)acridine Remains Elusive

A thorough review of available scientific literature and chemical databases reveals a significant gap in the detailed biological characterization of the specific chemical compound Acridino(2,1,9-mna)acridine . Despite its documented existence, identified by the CAS Number 189-66-2, in-depth research focusing on its molecular interactions with key biological macromolecules appears to be unpublished or not widely available in the public domain.

Efforts to compile information regarding the protein binding mechanisms and structure-activity relationships of Acridino(2,1,9-mna)acridine, as per the requested detailed outline, did not yield specific studies on this particular isomer. The search for data on its binding affinity and site characterization with serum albumins, such as Human Serum Albumin (HSA), or its potential inhibitory effects on protein kinases like Protein Kinase C (PKC), returned no specific results for this compound.

While the broader class of acridine (B1665455) and acridone (B373769) derivatives has been the subject of extensive research—noted for their diverse biological activities including interactions with DNA and inhibition of various enzymes—this body of work does not specifically detail the properties of the Acridino(2,1,9-mna)acridine isomer. General structure-activity relationships (SAR) for the wider acridine family are well-documented, often linking the planar aromatic system to biological activity. However, specific SAR studies that would elucidate how the unique structure of Acridino(2,1,9-mna)acridine influences its molecular interactions are not available.

Consequently, it is not possible to provide a scientifically accurate article that focuses solely on the requested aspects of Acridino(2,1,9-mna)acridine. The absence of dedicated research on this compound prevents a detailed discussion of its specific molecular mechanisms of interaction with proteins like HSA and PKC, as well as its unique structure-activity profile from a molecular interaction perspective.

Applications in Advanced Materials Science

Organic Field-Effect Transistors (OFETs) and Semiconductor Properties

Derivatives of acridino(2,1,9-mna)acridine have been investigated as n-type semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net These materials are sought after to complement p-type semiconductors in the development of more complex organic electronic circuits. jics.org.br The introduction of nitrogen atoms and imide groups into the polycyclic aromatic hydrocarbon structure creates a robust, electron-deficient π-system suitable for n-channel transport. researchgate.netresearchgate.net

A key focus of research has been on acridino[2,1,9,8‐klmna]acridine bisimides (AABIs), which are nitrogen-doped anthanthrene (B94379) derivatives featuring two imide groups. researchgate.netresearchgate.net These modifications result in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level, measured at approximately -4.1 eV, indicating a strong electron affinity. researchgate.net This property is crucial for efficient electron injection and transport in n-type semiconductor materials. arxiv.org

The charge transport properties of these materials have been evaluated in single-crystal OFET devices. One AABI derivative demonstrated an intrinsic electron mobility that followed a band-transport model. researchgate.net Correspondingly, a single-crystal OFET fabricated with this derivative exhibited a high electron mobility of 0.90 cm² V⁻¹ s⁻¹. researchgate.net This level of performance is comparable to that of amorphous silicon, highlighting the potential of these materials for high-performance organic electronics. jics.org.br

Table 1: OFET Performance of Acridino(2,1,9-mna)acridine Derivatives

| Compound Derivative | Device Type | Electron Mobility (μe) | Charge Transport Model | Citation |

| Acridino[2,1,9,8‐klmna]acridine Bisimide (AABI) | Single-Crystal OFET | 0.90 cm² V⁻¹ s⁻¹ | Band-transport | researchgate.net |

The stability of semiconductor materials under ambient conditions is a critical factor for practical applications. rsc.org The AABI derivatives exhibit notable robustness. Single-electron reduction of an AABI derivative yields a radical anion that is stable under ambient conditions. researchgate.net This suggests a high degree of air stability for the charge carriers in the material, a desirable trait for OFETs that must operate reliably outside of controlled environments. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Solution-processable derivatives of acridino(2,1,9-mna)acridine have been successfully employed as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net By modifying the core structure, such as through the reduction of carbonyl groups and subsequent O-alkylation, researchers have created highly luminescent and electroactive compounds suitable for organic electronics. researchgate.net These materials can be used as guest emitters within a host material in the emissive layer of an OLED. researchgate.net

8,16-Dialkoxybenzo[h]benz researchgate.netrsc.orgacridino[2,1,9,8-klmna]acridines are a class of derivatives that show high luminescence, with photoluminescence quantum yields (PLQY) reported to be around 80%. researchgate.net Another derivative, di(alkylthienyl) substituted benzo[h]benz researchgate.netrsc.orgacridino[2,1,9,8-klmna]acridine (FTC-8), also shows strong luminescence with a PLQY of approximately 60%. researchgate.net

When incorporated into guest/host-type OLEDs, these materials demonstrate efficient electroluminescence. researchgate.net For devices using 8,16-dialkoxy derivatives as the guest emitter in a 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) host, performance metrics include a luminance of about 1900 cd/m², a luminance efficiency of around 3 cd/A, and external quantum efficiencies (EQE) greater than 0.9%. researchgate.net

Table 2: Electroluminescent Properties of Acridino(2,1,9-mna)acridine Derivatives in OLEDs

| Compound Derivative | PLQY | Max. Luminance (L) | Luminance Efficiency (LE) | External Quantum Efficiency (EQE) | Citation |

| 8,16-Dialkoxybenzo[h]benz researchgate.netrsc.orgacridino[2,1,9,8-klmna]acridine | ~80% | ~1900 cd/m² | ~3 cd/A | >0.9% | researchgate.net |

| di(alkylthienyl) substituted benzo[h]benz researchgate.netrsc.orgacridino[2,1,9,8-klmna]acridine (FTC-8) | ~60% | - | - | - | researchgate.net |

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is a cornerstone of supramolecular chemistry and a key strategy for fabricating functional nanomaterials. ru.nlmdpi.com Derivatives of acridino(2,1,9-mna)acridine exhibit a strong capacity for self-assembly into highly ordered two-dimensional (2D) supramolecular structures, particularly on surfaces. researchgate.net

The self-assembly behavior of these compounds is highly sensitive to their molecular structure. For example, 8,16-dioctyloxybenzo[h]benz researchgate.netrsc.orgacridino[2,1,9,8-klmna]acridine (FC-8) shows a pronounced tendency to self-organize into monolayers when deposited on a highly oriented pyrolytic graphite (B72142) (HOPG) surface, as observed by scanning tunneling microscopy (STM). researchgate.net

For 8,16-bis(octylthiophene-2-yl)benzo[h]benz researchgate.netrsc.orgacridino[2,1,9,8-klmna]acridine isomers, the self-assembly process is more intricate. researchgate.net The positional isomerism of the octylthiophene substituent significantly influences the formation and stability of monolayers and bilayers. researchgate.net The derivative with the substituent at the 5-position of the thiophene (B33073) ring forms the most stable monolayer but the most labile bilayer. researchgate.net Conversely, the isomer with the substituent at the 3-position forms the most labile monolayer and the most stable bilayer. researchgate.net These differences are attributed to the distinct molecular geometries of the isomers and varied interdigitation patterns within their 2D supramolecular assemblies. researchgate.net

π-Stacking Geometries and Intermolecular Packing

The arrangement of molecules in the solid state is crucial for determining the electronic properties of organic materials. For large polycyclic aromatic hydrocarbons like Acridino(2,1,9-mna)acridine, π-stacking is a dominant non-covalent interaction that governs their intermolecular packing.

Detailed structural analysis has been performed on derivatives such as 8,16-dialkoxybenzo[h]benz nih.govmdpi.comacridino[2,1,9,8-klmna]acridines. mdpi.com These molecules, which can be considered as two fused L-shaped azatetracenes, exhibit a strong tendency to self-organize. mdpi.com The crystal structure of one such derivative, 8,16-dioctyloxybenzo[h]benz nih.govmdpi.comacridino[2,1,9,8-klmna]acridine (referred to as FC-8), reveals that the molecules form π-stacked columns. worktribe.comnih.gov These columns are further organized into a three-dimensional structure held together by dispersion forces, particularly between the interdigitated alkoxy side chains. worktribe.comnih.gov This ordered packing is critical for charge transport in organic semiconductor applications. The distance between the stacked flat molecules in related azaacenes typically ranges from 0.335 nm to 0.350 nm. mdpi.com

The self-assembly of these compounds is not limited to single crystals. On surfaces like highly oriented pyrolytic graphite (HOPG), these molecules form well-ordered, densely packed monolayers. nih.govacs.org The supramolecular organization is primarily driven by the interactions between the large, fused heteroaromatic cores, which arrange into distinct rows. acs.org The nature and position of substituents can significantly influence the stability and geometry of these 2D structures. For instance, in a series of 8,16-bis(octylthiophene-2-yl)benzo[h]benz nih.govmdpi.comacridino[2,1,9,8-klmna]acridine isomers, the position of the octyl group on the thiophene ring dictates the stability of the resulting monolayer and bilayer structures due to different interdigitation patterns. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P1̅ | worktribe.comnih.gov |

| Dominant Interaction | π-stacked columns | worktribe.comnih.gov |

| Stabilizing Forces | Dispersion forces between interdigitated alkyl chains | worktribe.comnih.gov |

Fluorescent Probes and Chemosensors

The inherent photophysical properties of the acridine (B1665455) core make its derivatives highly suitable for use as fluorescent probes and chemosensors. nih.gov The rigid, planar structure of Acridino(2,1,9-mna)acridine and its derivatives leads to high luminescence efficiency.

Derivatives of benzo[h]benz nih.govmdpi.comacridino[2,1,9,8-klmna]acridine are reported to be highly luminescent, with photoluminescence quantum yields (PLQY) reaching approximately 80%. nih.govresearchgate.net This high quantum yield is a key characteristic for sensitive fluorescent sensors. The introduction of different functional groups to the core structure allows for the tuning of its sensing selectivity and mechanism.

Acridine-based chemosensors can operate through various mechanisms, including fluorescence enhancement ("turn-on"), fluorescence quenching ("turn-off"), and ratiometric sensing, upon interaction with a target analyte. For example, acridone-based sensors have been developed for the selective detection of metal cations such as Ca(II) and Hg(II), as well as anions like fluoride. researchgate.net The binding of these ions to receptor units on the sensor molecule induces a change in the fluorescence signal. researchgate.net Similarly, acridine-containing macrocycles have demonstrated selective "turn-on" fluorescence responses to ions like Zn²⁺, Al³⁺, and Bi³⁺. nih.gov Other derivatives have been engineered to selectively detect reactive oxygen species like hypochlorite (B82951) (ClO⁻) through a fluorescence quenching mechanism. mdpi.com

The development of these sensors involves coupling the acridine fluorophore to a specific recognition unit (receptor). The interaction of the analyte with the receptor modulates the electronic properties of the fluorophore, resulting in a measurable change in the fluorescence emission. The high sensitivity of these systems allows for the detection of analytes at very low concentrations, with some sensors reporting detection limits in the micromolar (µM) to nanomolar (nM) range. mdpi.comnih.gov

| Compound Type | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|

| 8,16-Dialkoxybenzo[h]benz nih.govmdpi.comacridino[2,1,9,8-klmna]acridines | ca. 80% | nih.govresearchgate.net |

| di(Alkylthienyl) substituted benzo[h]benz nih.govmdpi.comacridino[2,1,9,8-klmna]acridine | ca. 60% | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Key research objectives in this area should include:

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine several steps into a single operation can significantly reduce solvent waste, energy consumption, and purification efforts. The development of a one-pot synthesis for the Acridino(2,1,9-mna)acridine core would be a major breakthrough.

Catalytic Methods: Exploring the use of transition metal or organocatalysts could provide milder and more selective reaction conditions. For instance, microwave-assisted synthesis catalyzed by materials like Co/C has shown promise for other acridine (B1665455) derivatives and could be adapted. mdpi.com

Atom Economy: Future synthetic strategies should be evaluated based on their atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the final product. researchgate.netresearchgate.net This focus encourages the design of reactions that minimize the generation of byproducts.

A comparison of hypothetical synthetic routes is presented in Table 1, illustrating the potential improvements in sustainability metrics.

Table 1: Hypothetical Comparison of Synthetic Routes for Acridino(2,1,9-mna)acridine

| Parameter | Traditional Route (Hypothetical) | Future "Green" Route (Proposed) |

|---|---|---|

| Number of Steps | Multiple (e.g., 5-7 steps) | Fewer (e.g., 1-3 steps) |

| Solvent Usage | High volume of hazardous solvents | Reduced volume, use of greener solvents |

| Energy Consumption | High (prolonged heating/refluxing) | Lower (e.g., microwave irradiation) |

| Atom Economy | Low | High |

| Catalyst | Stoichiometric, often harsh reagents | Catalytic, recyclable |

Exploration of New Derivatization Strategies for Tailored Properties

The functionalization of the Acridino(2,1,9-mna)acridine core is a powerful strategy to modulate its physicochemical and biological properties. To date, specific derivatization of this compound is not well-documented. Future research should systematically explore the introduction of a wide range of substituents to tailor its characteristics for specific applications.

Promising derivatization strategies to be investigated include:

Introduction of Solubilizing Groups: Attaching flexible alkyl or alkoxy chains can improve the solubility of the rigid aromatic core in common organic solvents, which is crucial for solution-based processing and biological studies.

Electronic Tuning with Functional Groups: The installation of electron-donating or electron-withdrawing groups at various positions on the aromatic scaffold can be used to fine-tune the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a key strategy for optimizing materials for organic electronics. kyoto-u.ac.jp

Attachment of Biologically Active Moieties: For medicinal chemistry applications, conjugating Acridino(2,1,9-mna)acridine with other pharmacophores, such as thiosemicarbazones or platinum complexes, could lead to hybrid molecules with enhanced or novel therapeutic activities. mit.edu

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful toolkit for predicting the properties of novel materials before their synthesis, thereby guiding experimental efforts and accelerating the discovery process. mit.edumtlc.comit.edu For Acridino(2,1,9-mna)acridine, advanced computational modeling is an essential and largely untapped area of research.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic structure, photophysical properties (such as absorption and emission wavelengths), and vibrational frequencies of Acridino(2,1,9-mna)acridine and its derivatives. nih.govontosight.ai

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions and self-assembly behavior of Acridino(2,1,9-mna)acridine molecules. This is particularly important for understanding how these molecules might pack in the solid state, which is critical for charge transport in organic electronic devices.

Predictive Modeling for Biological Interactions: Docking studies and MD simulations can be used to predict the binding affinity and mode of interaction of Acridino(2,1,9-mna)acridine derivatives with biological targets such as DNA or specific proteins. researchgate.netnih.gov

In-depth Mechanistic Studies of Molecular Interactions in Biological Systems

Many acridine-based compounds are known to exert their biological effects by interacting with DNA, often through intercalation between base pairs. nih.govmdpi.comnih.gov Given that its synonym, 7,14-Diazadibenzo(a,h)pyrene, has been noted for its carcinogenic properties, a thorough investigation into the molecular interactions of Acridino(2,1,9-mna)acridine within biological systems is of paramount importance.

Key research questions to be addressed include:

DNA Binding and Intercalation: Does Acridino(2,1,9-mna)acridine bind to DNA? If so, what is the preferred binding mode (intercalation, groove binding) and sequence selectivity? Spectroscopic techniques such as circular dichroism and fluorescence spectroscopy can be employed to probe these interactions.

Enzyme Inhibition: The biological activity of acridines is often linked to the inhibition of enzymes such as topoisomerases. mit.edunih.gov Future studies should assess the potential of Acridino(2,1,9-mna)acridine and its derivatives to inhibit these and other key cellular enzymes.

Cellular Uptake and Localization: Understanding how these molecules enter cells and where they accumulate is crucial for interpreting their biological activity. Fluorescence microscopy can be a powerful tool for these investigations, leveraging the intrinsic fluorescence of the acridine core.

Expansion into Emerging Optoelectronic and Photonic Applications

The extended π-conjugated system of Acridino(2,1,9-mna)acridine suggests that it may possess interesting photophysical properties, making it a candidate for various optoelectronic and photonic applications. ontosight.airesearchgate.net Indeed, related compounds like acridino[2,1,9,8-klmna]acridine bisimides have been explored as n-type organic semiconductors. kyoto-u.ac.jpnii.ac.jp

Future research in this domain should aim to:

Characterize Photophysical Properties: A detailed investigation of the absorption and photoluminescence spectra, fluorescence quantum yields, and excited-state lifetimes of Acridino(2,1,9-mna)acridine and its derivatives is a prerequisite for any optoelectronic application.

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the compound makes it a potential candidate for use as an emitter or host material in OLEDs. kyoto-u.ac.jp Derivatization to tune the emission color and improve charge transport properties will be a key research focus.

Organic Photovoltaics (OPVs): By tuning its electronic energy levels through derivatization, Acridino(2,1,9-mna)acridine could potentially be developed as a non-fullerene acceptor or a component of donor materials in organic solar cells.

Fluorescent Sensors: The sensitivity of the fluorescence of acridine derivatives to their local environment suggests that Acridino(2,1,9-mna)acridine could be developed into a chemosensor for the detection of specific ions or molecules. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acridino(2,1,9-mna)acridine |

| 7,14-Diazadibenzo(a,h)pyrene |

| Co/C |

| Thiosemicarbazones |

| Platinum complexes |

Q & A

Q. Table 1: Alkoxy Chain Derivatives and Applications

| Derivative | Alkoxy Chain | Application |

|---|---|---|

| FC-4 | -O-C₄H₉ | OLED emissive layers |

| FC-12 | -O-C₁₂H₂₅ | Solubility enhancement |

Which spectroscopic and analytical techniques are most effective for characterizing the structural purity of Acridino(2,1,9-mna)acridine?

Q. Basic Research Focus

- ¹H NMR : Assign aromatic proton environments (e.g., δ 10.61 ppm for NH groups) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 352.3) .

- Elemental Analysis : Validate C/H/N ratios (e.g., C 64.58%, H 5.42%, N 11.89%) .

- XRD : Resolve crystallographic data for unambiguous structure confirmation.

How can computational methods like hybrid DFT/Hartree-Fock approaches predict the electronic properties of Acridino(2,1,9-mna)acridine?

Advanced Research Focus

Hybrid DFT/Hartree-Fock methods (e.g., Becke’s 1993 model) improve accuracy in predicting:

- HOMO-LUMO gaps : Critical for OLED charge transport .

- Electron density maps : Reveal reactive sites for functionalization.

- Excited-state dynamics : Simulate fluorescence quantum yields.

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate electronic transitions with time-dependent DFT.

What strategies resolve contradictions in reported isomeric compositions of acridine derivatives, such as those identified in dimethylbenz[c]acridine mixtures?

Advanced Research Focus

Contradictions arise from isomeric co-elution in chromatography. Solutions include:

- HPLC with chiral columns : Separate 7,10- and 7,8-dimethylbenz[c]acridine isomers .

- Unambiguous synthesis : Use regioselective Friedel-Crafts acylation to isolate isomers .

- 2D NMR (COSY, NOESY) : Differentiate substituent positions via cross-peak analysis.

What role do Acridino(2,1,9-mna)acridine derivatives play in organic light-emitting diodes (OLEDs), and how does alkoxy chain length affect their performance?

Q. Advanced Research Focus

Q. Table 2: Alkoxy Chain Effects on OLED Performance

| Chain Length | PL Quantum Yield | Solubility in THF |

|---|---|---|

| C₄H₉ | 0.45 | Moderate |

| C₁₂H₂₅ | 0.32 | High |

How can researchers address discrepancies in collision cross-section (CCS) predictions for acridine derivatives with varying substituents?

Advanced Research Focus

Discrepancies arise from inadequate force field parameters in molecular dynamics (MD) simulations. Solutions:

- Ion Mobility Spectrometry (IMS) : Validate experimental CCS values .

- Machine Learning : Train models on substituent-specific CCS datasets.

- Structural Refinement : Use high-resolution mass spectrometry to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.